molecular formula C9H6N4O3S B12753335 p-((Dicyanomethyl)azo)benzenesulfonic acid CAS No. 90419-00-4

p-((Dicyanomethyl)azo)benzenesulfonic acid

Cat. No.: B12753335
CAS No.: 90419-00-4
M. Wt: 250.24 g/mol
InChI Key: QSGPFDOVGGBBFG-UHFFFAOYSA-N
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Description

p-((Dicyanomethyl)azo)benzenesulfonic acid: is an organosulfur compound with the molecular formula C₉H₆N₄O₃S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is attached to a benzene ring substituted with a dicyanomethyl azo group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-((Dicyanomethyl)azo)benzenesulfonic acid typically involves the diazotization of a primary aromatic amine followed by azo coupling. The process begins with the nitrosation of the primary aromatic amine using nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid. This reaction forms a diazonium salt, which is then coupled with a dicyanomethyl compound to form the azo compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: p-((Dicyanomethyl)azo)benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-((Dicyanomethyl)azo)benzenesulfonic acid is used as a precursor in the synthesis of various organic compounds. It is also used in the study of azo coupling reactions and the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of diagnostic assays and biosensors .

Medicine: It is also being investigated for its potential use in cancer therapy and other diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of p-((Dicyanomethyl)azo)benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The azo group can undergo reduction to form amines, which can then interact with the active sites of enzymes, inhibiting their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: p-((Dicyanomethyl)azo)benzenesulfonic acid is unique due to the presence of both the dicyanomethyl and azo groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

90419-00-4

Molecular Formula

C9H6N4O3S

Molecular Weight

250.24 g/mol

IUPAC Name

4-(dicyanomethyldiazenyl)benzenesulfonic acid

InChI

InChI=1S/C9H6N4O3S/c10-5-8(6-11)13-12-7-1-3-9(4-2-7)17(14,15)16/h1-4,8H,(H,14,15,16)

InChI Key

QSGPFDOVGGBBFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC(C#N)C#N)S(=O)(=O)O

Origin of Product

United States

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